molecular formula C12H10BrNOS B13922248 3-bromo-N-(thiophen-3-ylmethyl)benzamide

3-bromo-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B13922248
M. Wt: 296.18 g/mol
InChI Key: SPGYVBAZMDZLHK-UHFFFAOYSA-N
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Description

3-bromo-N-(thiophen-3-ylmethyl)benzamide represents a class of N-[(thiophen-3-yl)methyl]benzamides investigated for their potent antiviral activity as influenza A virus (IAV) fusion inhibitors . This compound is designed to target the viral hemagglutinin (HA) protein , a key player in host cell entry. Research indicates that related compounds in this series, such as the lead compound VF-57a, act by preventing the low-pH-induced conformational change in HA that is essential for the fusion of the viral and endosomal membranes, thereby blocking viral entry into the host cell . This mechanism is supported by cell-cell fusion assays and studies on HA protein refolding, confirming its action at the stage of viral fusion . The core N-[(thiophen-3-yl)methyl]benzamide scaffold is crucial for anchoring the molecule into the binding cavity of the HA stem region . Compounds within this chemical series have demonstrated strong inhibitory activity against A/H1N1 and A/H5N1 pseudovirus entry , with effective concentration (EC50) values reaching the sub-micromolar range, and have shown high selectivity indices in cell-based assays . As such, 3-bromo-N-(thiophen-3-ylmethyl)benzamide is a valuable chemical tool for researchers exploring alternative antiviral strategies against influenza, particularly for studying the HA-mediated entry process and for the development of novel anti-influenza therapeutics . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10BrNOS

Molecular Weight

296.18 g/mol

IUPAC Name

3-bromo-N-(thiophen-3-ylmethyl)benzamide

InChI

InChI=1S/C12H10BrNOS/c13-11-3-1-2-10(6-11)12(15)14-7-9-4-5-16-8-9/h1-6,8H,7H2,(H,14,15)

InChI Key

SPGYVBAZMDZLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Electrochemical Bromination of Benzamide Precursors

A green and efficient method for brominating benzamide derivatives involves electrochemical bromination using hydrobromic acid as the bromine source. This method avoids the use of elemental bromine, reducing hazards and environmental impact.

Procedure Summary:

  • Starting material: 2-amino-N-(3-dimethylbenzamide) (as a model for benzamide derivatives).
  • Reagents: Hydrobromic acid (35-45% concentration), tetrahydrofuran (THF), dilute sulfuric acid (10-20%).
  • Electrolysis setup: Single-chamber undivided electrolytic cell with platinum electrodes spaced 1.0 cm apart.
  • Conditions: Current of 0.40 A, voltage of 1.5 V, room temperature, reaction time approximately 4 hours.
  • Outcome: High yield (up to 97.12%) and purity (>95%) of brominated benzamide product.

Advantages:

  • Avoids corrosive liquid bromine.
  • Mild reaction conditions without heating or catalysts.
  • High current efficiency (>90%) due to dilute sulfuric acid as auxiliary electrolyte.
  • Short reaction time and low energy consumption.

This electrochemical bromination approach can be adapted for the bromination of benzamide derivatives at the 3-position, forming 3-bromobenzamide intermediates necessary for further coupling with thiophen-3-ylmethyl amine.

Coupling of 3-Bromobenzamide with Thiophen-3-ylmethyl Amine

The next step involves forming the amide bond between the brominated benzamide and the thiophen-3-ylmethyl amine. Typical coupling methods include:

  • Direct amide bond formation using activated benzoyl derivatives (e.g., acid chlorides) with the amine.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the thiophen-3-ylmethyl group onto the brominated benzamide.

While direct data on this exact coupling for 3-bromo-N-(thiophen-3-ylmethyl)benzamide is limited, analogous procedures for related benzothiophene and benzamide compounds provide insight.

Example from related systems:

  • Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf).
  • Reagents: Sodium carbonate or potassium carbonate as base, solvents like ethanol, toluene, or water mixtures.
  • Conditions: Reflux or room temperature under inert atmosphere (argon or nitrogen).
  • Yields: Moderate to good yields (64-85%) reported for similar bromobenzothiophene coupling reactions.

These conditions suggest that the coupling of 3-bromobenzamide with thiophen-3-ylmethyl amine can be achieved via palladium-catalyzed amination or classical amide bond formation using acid chlorides in pyridine at elevated temperatures (~80 °C).

Alternative Synthetic Routes

  • Multicomponent one-pot reactions have been reported for related benzamide-thiophene compounds, involving condensation of amines with acid chlorides in pyridine or DMF solvents.
  • Benzylation of amines with benzyl bromides in polar aprotic solvents like DMF can afford benzyl amine derivatives, which can be further converted to amides.

Data Tables Summarizing Preparation Conditions and Results

Step Method Reagents & Conditions Yield (%) Notes
1 Electrochemical Bromination 2-amino-N-(3-dimethylbenzamide), HBr (35-45%), dilute H2SO4 (10-20%), THF, Pt electrodes, 0.40 A, 1.5 V, 4 h 97.12 High purity (>95%), room temperature, no catalyst, green chemistry approach
2 Pd-Catalyzed Coupling Pd(PPh3)4 or PdCl2(dppf), Na2CO3 or K2CO3, ethanol/toluene/water, reflux or room temp, inert atmosphere 64-85 Applied to related 3-bromobenzothiophene derivatives; adaptable to thiophen-3-ylmethyl amine
3 Amide Formation via Acid Chloride Acid chloride of 3-bromobenzoic acid, thiophen-3-ylmethyl amine, pyridine, 80 °C Not specified Classical amide bond formation; yields depend on purity and reaction time

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-thienylmethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

3-Bromo-N-(3-thienylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-thienylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-Bromo-N-(2,3-dichlorophenyl)benzamide

  • Structure : Bromine at the 3-position of benzamide, with a 2,3-dichlorophenyl group.
  • Properties : Molecular weight 345.02 g/mol, pKa 11.77, density 1.655 g/cm³, and predicted boiling point 355°C .

2-(Morpholino)-3-bromo-N-(quinolin-8-yl)benzamide (3l)

  • Structure: Bromine at the 3-position, morpholino group at the 2-position, and quinolin-8-yl amine.
  • Synthesis : Synthesized via electrooxidative amination with 67% yield, demonstrating efficient coupling of amines with aryl amides .
  • Pharmacological Relevance: The quinoline moiety may enhance DNA intercalation or kinase inhibition, differing from the thiophene’s electron-rich aromatic system.

Benzamides with Heterocyclic Sulfonamide Groups

3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

  • Structure : Incorporates a thiazole sulfonamide group at the 4-position of the benzamide.
  • Properties : Molecular formula C₁₆H₁₂BrN₃O₃S₂, molecular weight 438.314 g/mol .

4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide

  • Structure : Cyclopenta-thiophene and piperidinyl sulfonyl groups.
  • Design: Tailored for enhanced solubility and target engagement via sulfonyl and cyano groups, contrasting with the simpler thiophen-3-ylmethyl substitution .

Alkylamino-Substituted Benzamides

3-Bromo-N-[3-(tert-butylamino)propyl]benzamide

  • Structure: Tert-butylamino propyl chain instead of thiophen-3-ylmethyl.
  • Properties : Molecular weight 313.233 g/mol, with a flexible alkyl chain that may improve solubility but reduce aromatic stacking interactions .

3-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

  • Structure : Dimethoxy and methyl groups on the propyl chain.

Pharmacological and Physicochemical Comparisons

Hydrogen Bonding and Rotatable Bonds

  • 3-Bromo-N-(thiophen-3-ylmethyl)benzamide (Inferred): Likely has 1 H-bond donor (amide NH) and 3–4 H-bond acceptors (amide O, thiophene S).
  • ZINC33268577: 1 H-bond donor, 5 acceptors, 5 rotatable bonds.
  • Tivozanib (Reference): 2 H-bond donors, 7 acceptors, 6 rotatable bonds .
  • Impact: Fewer H-bond donors/acceptors may reduce target affinity but improve metabolic stability.

Enzymatic Inhibition Profiles

  • PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show >70% inhibition, emphasizing the role of lipophilic substituents .

Data Tables

Table 1. Physicochemical Properties of Selected Brominated Benzamides

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
3-Bromo-N-(2,3-dichlorophenyl)benzamide 345.02 355 (Predicted) 1.655 11.77
3-Bromo-N-(thiophen-3-ylmethyl)benzamide* ~300 (Estimated) N/A N/A ~10–12
3-Bromo-N-[3-(tert-butylamino)propyl]benzamide 313.23 N/A N/A N/A

*Estimated based on analogs.

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